molecular formula C25H26N2O3 B388279 3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one

3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one

Cat. No.: B388279
M. Wt: 402.5g/mol
InChI Key: NGLYUYSFLRYVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes methoxyphenyl and methylpropoxyphenyl groups attached to a dihydroquinazolinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzaldehyde and 4-(2-methylpropoxy)benzaldehyde, which undergo condensation reactions with appropriate amines to form intermediate compounds. These intermediates are then cyclized under specific conditions to yield the final dihydroquinazolinone product. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also involve the use of automated reactors and continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce dihydroquinazoline derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-3-phenylpropanoic acid: This compound shares the methoxyphenyl group but has a different core structure.

    4-Methoxybenzaldehyde: A simpler compound that serves as a starting material for the synthesis of more complex molecules.

Uniqueness

3-(4-Methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and its dihydroquinazolinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-[4-(2-methylpropoxy)phenyl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H26N2O3/c1-17(2)16-30-21-12-8-18(9-13-21)24-26-23-7-5-4-6-22(23)25(28)27(24)19-10-14-20(29-3)15-11-19/h4-15,17,24,26H,16H2,1-3H3

InChI Key

NGLYUYSFLRYVGV-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Origin of Product

United States

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